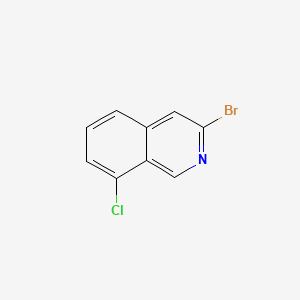

3-Bromo-8-chloroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-8-chloroisoquinoline: is an organic compound with the molecular formula C9H5BrClN . It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively. This compound is a white crystalline solid that is soluble in various organic solvents such as methanol and chloroform, but only slightly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

One common method for preparing 3-Bromo-8-chloroisoquinoline involves the chlorination and bromination of isoquinoline. The process typically starts with the chlorination of isoquinoline in the presence of a base and chlorine gas to form the corresponding chloroisoquinoline. This intermediate is then subjected to bromination using a brominating agent to yield this compound .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

3-Bromo-8-chloroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Various substituted isoquinolines depending on the nucleophile used.

Oxidation Reactions: Isoquinoline N-oxides.

Reduction Reactions: Reduced isoquinoline derivatives such as amines.

Aplicaciones Científicas De Investigación

Chemistry:

3-Bromo-8-chloroisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry:

In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties and functionalities .

Mecanismo De Acción

The mechanism of action of 3-Bromo-8-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .

Comparación Con Compuestos Similares

- 8-Bromo-3-chloroisoquinoline

- 3-Bromo-6-chloroisoquinoline

- 3-Bromo-5-chloroisoquinoline

Comparison:

3-Bromo-8-chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The position of substituents on the isoquinoline ring can influence the compound’s electronic properties, steric hindrance, and overall stability .

Actividad Biológica

3-Bromo-8-chloroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring. The specific positioning of these halogens affects the compound's reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity, which is crucial for modulating biological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1×10−6 mg/mL, indicating potent activity against these pathogens .

Anticancer Activity

Studies have demonstrated that this compound and its analogs possess anticancer properties. For example, certain derivatives have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (20.1 nM) and KB-V1 (14 nM) . The mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

The compound's structure suggests potential antiviral properties as well. Research into similar isoquinoline derivatives has indicated that they can inhibit viral growth effectively while maintaining low cytotoxicity levels. For example, certain analogs exhibited over 90% inhibition of H5N1 virus growth with minimal cytotoxic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various isoquinoline derivatives found that this compound demonstrated significant inhibition against Gram-positive bacteria. The highest inhibition zone observed was comparable to standard antibiotics, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In another study, a derivative of this compound was tested against several cancer cell lines. The results indicated that the compound induced apoptosis through ROS generation, confirming its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notable Features |

|---|---|---|---|

| This compound | 1×10−6 mg/mL | 20.1 nM (MCF-7) | Halogenated isoquinoline structure |

| 8-Bromo-3-chloroisoquinoline | 2×10−5 mg/mL | 30 nM | Similar structure, varied activity |

| 3-Chloro-6-bromoisoquinoline | 5×10−6 mg/mL | 25 nM | Different halogen positioning |

Propiedades

IUPAC Name |

3-bromo-8-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIFTLDGPOJNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.